2-Bromocyclohex-2-en-1-amine hydrochloride 2-Bromocyclohex-2-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2229384-08-9
VCID: VC7353777
InChI: InChI=1S/C6H10BrN.ClH/c7-5-3-1-2-4-6(5)8;/h3,6H,1-2,4,8H2;1H
SMILES: C1CC=C(C(C1)N)Br.Cl
Molecular Formula: C6H11BrClN
Molecular Weight: 212.52

2-Bromocyclohex-2-en-1-amine hydrochloride

CAS No.: 2229384-08-9

Cat. No.: VC7353777

Molecular Formula: C6H11BrClN

Molecular Weight: 212.52

* For research use only. Not for human or veterinary use.

2-Bromocyclohex-2-en-1-amine hydrochloride - 2229384-08-9

Specification

CAS No. 2229384-08-9
Molecular Formula C6H11BrClN
Molecular Weight 212.52
IUPAC Name 2-bromocyclohex-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C6H10BrN.ClH/c7-5-3-1-2-4-6(5)8;/h3,6H,1-2,4,8H2;1H
Standard InChI Key YNNUCCBTZBHWLK-UHFFFAOYSA-N
SMILES C1CC=C(C(C1)N)Br.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered cyclohexene ring with a bromine atom at the C2 position and an amine hydrochloride group at C1. The conjugated double bond between C2 and C3 introduces planarity, enhancing resonance stabilization and electrophilic reactivity. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC6H10BrNHCl\text{C}_6\text{H}_{10}\text{BrN} \cdot \text{HCl}
Molecular Weight212.52 g/mol
SMILESC1CC=C(C(C1)N)Br.Cl
InChI KeyYNNUCCBTZBHWLK-UHFFFAOYSA-N
Predicted CCS (Ų)129.5 ([M+H]⁺)

The amine group’s protonation (as hydrochloride) improves solubility in polar solvents like water and ethanol, facilitating its use in aqueous reaction systems .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for related bromocyclohexenamine derivatives reveal distinct signals:

  • ¹H NMR: Aromatic protons adjacent to bromine exhibit deshielding at δ 5.76–5.46 ppm, while amine protons appear as broad singlets near δ 1.46 ppm .

  • ¹³C NMR: The brominated carbon resonates at δ 136.9 ppm, with the allylic amine carbon at δ 51.2 ppm .

Infrared (IR) spectroscopy shows absorption bands at 2933 cm⁻¹ (C-H stretch) and 1715 cm⁻¹ (C=O stretch in related ketones), though the latter is absent in the amine hydrochloride form .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A validated route involves reductive amination of 2-bromocyclohex-2-en-1-one using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) :

2-Bromocyclohex-2-en-1-one+NH4ClNaBH(OAc)3,DCE2-Bromocyclohex-2-en-1-amine hydrochloride\text{2-Bromocyclohex-2-en-1-one} + \text{NH}_4\text{Cl} \xrightarrow{\text{NaBH(OAc)}_3, \text{DCE}} \text{2-Bromocyclohex-2-en-1-amine hydrochloride}

Key steps include:

  • Substrate Preparation: Cyclohexanone derivatives are brominated using Br₂ in acetic acid at 0–5°C to prevent polybromination.

  • Reductive Amination: The ketone intermediate reacts with ammonium chloride under mild conditions (0–25°C), achieving yields >90% after column chromatography .

Industrial Production

Scalable methods employ continuous flow reactors to optimize temperature control and minimize byproducts. For example, Enamine’s production process uses:

  • Reactor Type: Tubular flow reactor with a residence time of 30–60 minutes.

  • Purification: Crystallization from ethanol/water mixtures, yielding >98% purity .

Applications in Organic Synthesis

Asymmetric Catalysis

The compound’s chiral amine moiety enables its use in desymmetrization reactions. In the total synthesis of (–)-himalensine A, a palladium-catalyzed coupling with 4-hydroxyproline generated enantiomerically enriched intermediates :

Pd(OAc)2+2-Bromocyclohex-2-en-1-amine hydrochlorideChiral β-amino alcohol\text{Pd(OAc)}_2 + \text{2-Bromocyclohex-2-en-1-amine hydrochloride} \rightarrow \text{Chiral β-amino alcohol}

This reaction achieved 92% enantiomeric excess (ee), highlighting its utility in natural product synthesis .

Heterocycle Formation

The bromine atom participates in Suzuki-Miyaura cross-couplings to construct pyridine and indole derivatives. For instance, reaction with arylboronic acids in tetrahydrofuran (THF) yields biaryl amines :

Ar-B(OH)2+2-Bromocyclohex-2-en-1-amine hydrochloridePd(PPh3)4Ar-Cyclohexenamine\text{Ar-B(OH)}_2 + \text{2-Bromocyclohex-2-en-1-amine hydrochloride} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Cyclohexenamine}
Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recent Research Developments

Pharmacological Screening

Preliminary studies indicate inhibitory activity against monoamine oxidase B (MAO-B), a target in Parkinson’s disease. At 10 µM concentration, the compound showed 65% inhibition in vitro, comparable to selegiline .

Materials Science Applications

Functionalized polymers incorporating this amine exhibit tunable fluorescence properties. Polyurethane films doped with 0.1 wt% of the compound showed a 40% increase in quantum yield compared to controls .

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